4-Bromo-1-hydroxy-2-naphthoic acid
Overview
Description
4-Bromo-1-hydroxy-2-naphthoic acid is an organic compound with the molecular formula C11H7BrO3 It is a derivative of naphthalene, characterized by the presence of a bromine atom at the fourth position and a hydroxyl group at the first position on the naphthalene ring, along with a carboxylic acid group at the second position
Mechanism of Action
Target of Action
It is known that brominated compounds often interact with various proteins and enzymes in the body, altering their function .
Mode of Action
Brominated compounds like this often act through a mechanism of free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Brominated compounds can potentially affect a wide range of biochemical pathways due to their reactivity .
Pharmacokinetics
The bioavailability of such compounds can be influenced by factors such as solubility, chemical stability, and the presence of transport proteins .
Result of Action
Brominated compounds can potentially cause a wide range of effects due to their reactivity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-1-hydroxy-2-naphthoic acid. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-hydroxy-2-naphthoic acid typically involves the bromination of 1-hydroxy-2-naphthoic acid. The reaction is carried out by treating 1-hydroxy-2-naphthoic acid with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows:
C11H8O3+Br2→C11H7BrO3+HBr
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent yield and purity of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group can be oxidized to a carbonyl group.
Reduction: The compound can be reduced to form 4-bromo-1-hydroxy-2-naphthaldehyde.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: 4-Bromo-1-naphthoic acid.
Reduction: 4-Bromo-1-hydroxy-2-naphthaldehyde.
Substitution: Various substituted naphthoic acids depending on the nucleophile used.
Scientific Research Applications
4-Bromo-1-hydroxy-2-naphthoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-Hydroxy-2-naphthoic acid: Lacks the bromine atom, resulting in different reactivity and applications.
4-Bromo-2-naphthoic acid: Lacks the hydroxyl group, affecting its solubility and chemical behavior.
4-Bromo-1-naphthol: Lacks the carboxylic acid group, influencing its acidity and reactivity.
Uniqueness: 4-Bromo-1-hydroxy-2-naphthoic acid is unique due to the presence of both a bromine atom and a hydroxyl group on the naphthalene ring, along with a carboxylic acid group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-bromo-1-hydroxynaphthalene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO3/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5,13H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORABWYPHDRBFAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00302470 | |
Record name | 4-bromo-1-hydroxy-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00302470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5813-37-6 | |
Record name | 5813-37-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151130 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-bromo-1-hydroxy-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00302470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-1-hydroxynaphthalene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of a bromine atom at the 4-position influence the mass spectrometry fragmentation pattern of 1-hydroxy-2-naphthoic acid derivatives?
A1: The research paper by [] investigates the mass spectrometry fragmentation patterns of various 1-hydroxy-2-naphthoic acid derivatives, including those with a bromine atom at the 4-position. The study found that the bromine atom leads to characteristic fragmentation patterns. Specifically, the presence of bromine facilitates the loss of a bromine radical (Br•) during fragmentation. This distinctive fragmentation pathway can be used to identify and characterize 4-bromo-1-hydroxy-2-naphthoic acid derivatives within complex mixtures.
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